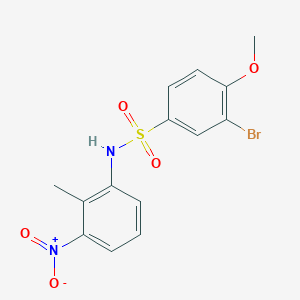![molecular formula C27H26N2O2 B4672963 N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B4672963.png)
N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]
描述
N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide], also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPAA is a type of acrylamide derivative that is commonly used as a cross-linking agent in polymer chemistry. It has also been studied for its potential use as a molecular probe in biochemistry and as a therapeutic agent in medicine. In
作用机制
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] is based on its ability to form covalent bonds with proteins. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] contains two acrylamide groups that can react with the amino groups of lysine residues in proteins. This reaction results in the formation of stable cross-links between protein molecules. The cross-linking of proteins can lead to changes in protein structure and function, which can have a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] depend on the specific proteins that are cross-linked. In polymer chemistry, the cross-linking of polymer chains can lead to the formation of new materials with unique properties. In biochemistry, the cross-linking of proteins can lead to changes in protein structure and function, which can have a variety of biological effects. In medicine, the cross-linking of proteins can be used to selectively target cancer cells or to develop new drug delivery systems.
实验室实验的优点和局限性
The advantages of using N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] in lab experiments include its ability to selectively cross-link proteins, its site-specificity, and its stability. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to study protein-protein interactions in complex biological systems and to identify protein-protein interaction sites. Its stability makes it an ideal candidate for the development of new materials and drug delivery systems.
The limitations of using N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] in lab experiments include its potential toxicity and the difficulty of controlling the degree of cross-linking. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be toxic to cells at high concentrations, and its ability to cross-link proteins can lead to changes in protein structure and function that may not be desirable.
未来方向
There are many potential future directions for the study of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]. In polymer chemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to develop new materials with unique properties, such as shape-memory polymers and self-healing materials. In biochemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to study protein-protein interactions in complex biological systems, such as the human proteome. In medicine, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to develop new cancer treatments and drug delivery systems.
Conclusion:
In conclusion, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide], or N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide], is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] is a type of acrylamide derivative that is commonly used as a cross-linking agent in polymer chemistry and has been studied for its potential use as a molecular probe in biochemistry and as a therapeutic agent in medicine. The synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] have been discussed in this paper.
科学研究应用
N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has been widely studied for its potential applications in various fields of research. In polymer chemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] is commonly used as a cross-linking agent for the synthesis of hydrogels and other polymeric materials. Its ability to form stable cross-links between polymer chains makes it an ideal candidate for the development of new materials with unique properties.
In biochemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has been studied as a molecular probe for the detection of protein-protein interactions. Its ability to cross-link proteins in a site-specific manner makes it a valuable tool for studying protein structure and function. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has also been used as a tool for the identification of protein-protein interaction sites in complex biological systems.
In medicine, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has been studied for its potential use as a therapeutic agent. Its ability to cross-link proteins has been exploited for the development of new drug delivery systems. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has also been studied for its potential use in cancer therapy. Its ability to selectively cross-link cancer cells makes it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
(E)-N-[4-methyl-2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]phenyl]-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-19-4-9-22(10-5-19)13-16-26(30)28-24-15-8-21(3)18-25(24)29-27(31)17-14-23-11-6-20(2)7-12-23/h4-18H,1-3H3,(H,28,30)(H,29,31)/b16-13+,17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTVZKXVRNOWIN-DISAMGIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)C)NC(=O)C=CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)C)NC(=O)/C=C/C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(4-methylphenyl)prop-2-enamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4672883.png)
![2-cyano-N-(4-methoxyphenyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acrylamide](/img/structure/B4672894.png)
![N-(3,5-dichlorophenyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B4672903.png)
![3-(benzylthio)-5-(3,4-dimethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B4672905.png)
![4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4672913.png)
![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)methanesulfonamide](/img/structure/B4672920.png)
![16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one](/img/structure/B4672927.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4672931.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4672939.png)

![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B4672952.png)

![ethyl 2-[({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4672971.png)
![2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4672987.png)